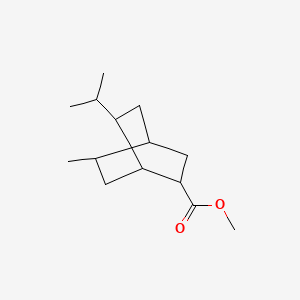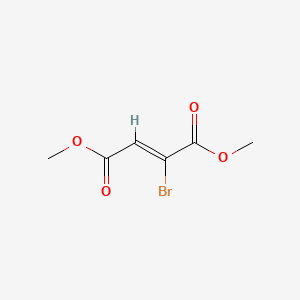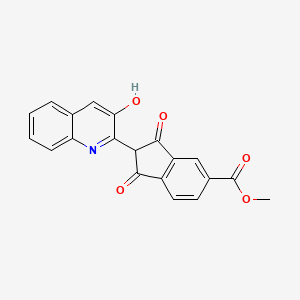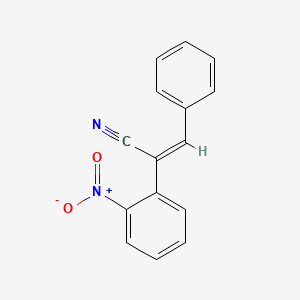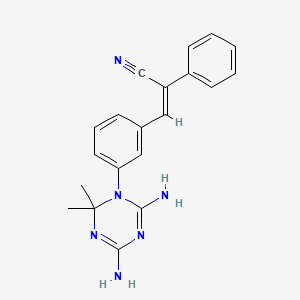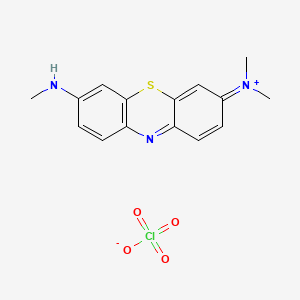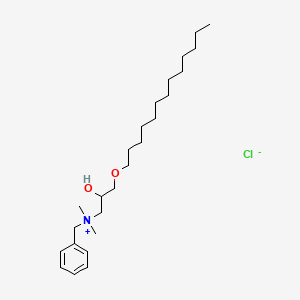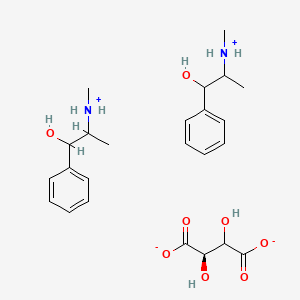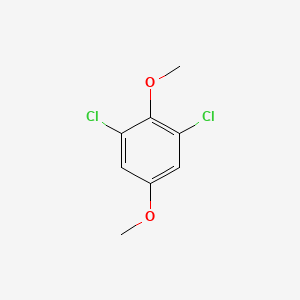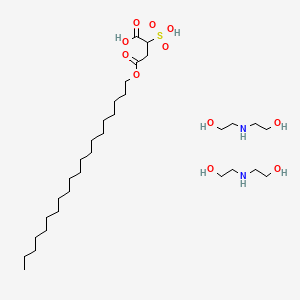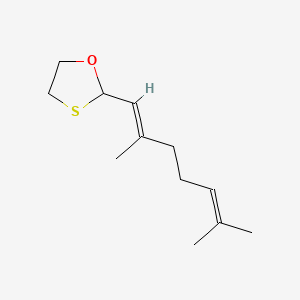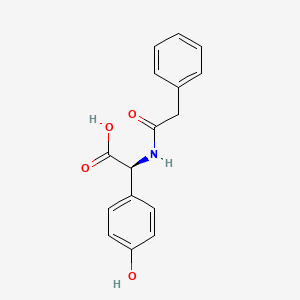![molecular formula C19H11N3O5S B12684093 2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide CAS No. 94113-52-7](/img/structure/B12684093.png)
2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide is a complex organic compound with the molecular formula C19H11N3O5S It is characterized by its unique structure, which includes nitro groups and a thiazepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide typically involves multi-step organic reactions. One common method includes the nitration of 11-phenyldibenzo[B,F][1,4]thiazepine followed by oxidation to introduce the nitro groups and the oxide functionality. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures are crucial due to the use of strong acids and oxidizing agents.
Analyse Des Réactions Chimiques
Types of Reactions
2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted by other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Higher oxidized states of the compound.
Reduction: Amino derivatives.
Substitution: Compounds with different functional groups replacing the nitro groups.
Applications De Recherche Scientifique
2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The thiazepine ring may interact with specific proteins, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8-Dinitrodibenzo[B,F][1,4]thiazepine: Lacks the phenyl group and oxide functionality.
11-Phenyldibenzo[B,F][1,4]thiazepine: Lacks the nitro groups and oxide functionality.
2,8-Diamino-11-phenyldibenzo[B,F][1,4]thiazepine: Contains amino groups instead of nitro groups.
Uniqueness
2,8-Dinitro-11-phenyldibenzo[B,F][1,4]thiazepine 5-oxide is unique due to the presence of both nitro groups and an oxide functionality, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
94113-52-7 |
|---|---|
Formule moléculaire |
C19H11N3O5S |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
3,8-dinitro-6-phenylbenzo[b][1,4]benzothiazepine 11-oxide |
InChI |
InChI=1S/C19H11N3O5S/c23-21(24)13-6-8-17-15(10-13)19(12-4-2-1-3-5-12)20-16-11-14(22(25)26)7-9-18(16)28(17)27/h1-11H |
Clé InChI |
CQRMCOMDICABOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])S(=O)C4=C2C=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


